molecular formula C16H13F3N2O2S B1236449 4-methyl-N'-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide

4-methyl-N'-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide

Cat. No. B1236449
M. Wt: 354.3 g/mol
InChI Key: GQOKUNOAZLYGSC-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]benzamide is a member of benzoic acids.

Scientific Research Applications

Synthesis and Characterization

  • Compounds similar to 4-methyl-N'-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide have been synthesized and characterized. For example, N ′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide was synthesized and characterized by NMR spectroscopy and X-ray structure study, showing a nonplanar molecule in a keto-amine form with intermolecular hydrogen bonding (Asegbeloyin et al., 2014).

Biological Activities

  • Benzohydrazide derivatives have shown potential in various biological activities:
    • Antimicrobial Activity: Compounds with benzohydrazide structure, like N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazides, have demonstrated significant antibacterial properties (Shaikh, 2013).
    • Antimalarial Activity: 4-Acylhydrazone-5-pyrazolones and their Zinc(II) metal complexes, which are structurally related to the compound of interest, showed promising in vitro antimalarial activity (Shaikh et al., 2021).
    • Antiviral, Antitubercular, and Anticancer Activities: Novel thioureas derived from 4-aminobenzohydrazide hydrazones, similar to the compound , have been synthesized and showed significant antiviral, antitubercular, and anticancer activities (Çıkla, 2010).
    • Synthesis and Antibacterial Activity: New derivatives like 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazides were synthesized and found highly active against various bacteria (Giri et al., 2017).

Synthesis Techniques

  • Innovative Synthesis Methods: Recent studies have focused on green chemistry approaches for the synthesis of benzamides and related compounds. For example, a reaction involving carboxylic acid hydrazides led to N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using water as a medium, aligning with green chemistry principles (Horishny & Matiychuk, 2020).

properties

Product Name

4-methyl-N'-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide

Molecular Formula

C16H13F3N2O2S

Molecular Weight

354.3 g/mol

IUPAC Name

4-methyl-N-[(Z)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]benzamide

InChI

InChI=1S/C16H13F3N2O2S/c1-10-4-6-11(7-5-10)15(23)21-20-14(16(17,18)19)9-12(22)13-3-2-8-24-13/h2-8H,9H2,1H3,(H,21,23)/b20-14-

InChI Key

GQOKUNOAZLYGSC-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C(/CC(=O)C2=CC=CS2)\C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=C(CC(=O)C2=CC=CS2)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-N'-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide
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4-methyl-N'-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide
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4-methyl-N'-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide
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4-methyl-N'-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide
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4-methyl-N'-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide

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